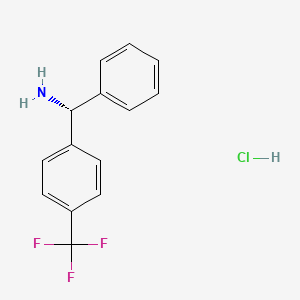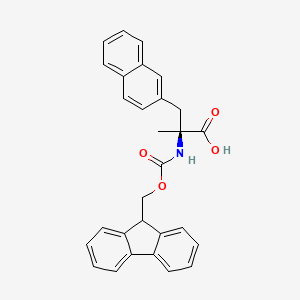![molecular formula C11H16O3 B8228871 Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B8228871.png)
Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-vinyl-2-oxabicyclo[222]octane-4-carboxylate is a chemical compound with the molecular formula C11H16O3 It is a bicyclic ester that features a vinyl group and an oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the cycloaddition reaction of suitable precursors. One common method is the Diels-Alder reaction between a diene and a dienophile, followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The vinyl group in the compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic esters.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The vinyl group allows for various chemical modifications, enabling the compound to bind to different enzymes or receptors. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Methyl 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Comparison: Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to similar compounds. The presence of the oxabicyclo structure also differentiates it from other bicyclic esters, providing unique steric and electronic properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
methyl 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-11-6-4-10(5-7-11,8-14-11)9(12)13-2/h3H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFNDVPPPLKCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
![Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
![Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B8228899.png)
![tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate](/img/structure/B8228906.png)
![Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8228908.png)
![4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8228911.png)
